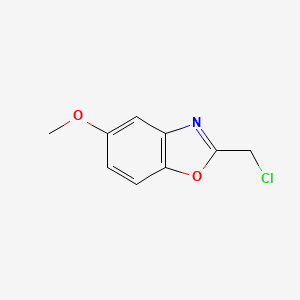

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a chloromethyl group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole typically involves the chloromethylation of 5-methoxy-1,3-benzoxazole. One common method includes the reaction of 5-methoxy-1,3-benzoxazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the second position of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

- Substitution reactions yield various substituted benzoxazole derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dihydrobenzoxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

- 2-(Chloromethyl)-4-methoxy-1,3-benzoxazole

- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

- 2-(Chloromethyl)-5-ethoxy-1,3-benzoxazole

Comparison:

- 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is unique due to the presence of the methoxy group at the fifth position, which can influence its reactivity and biological activity compared to other similar compounds.

- The position and type of substituents on the benzoxazole ring can significantly affect the compound’s chemical properties and potential applications. For example, the methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications .

Biological Activity

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chloromethyl group and a methoxy group attached to the benzoxazole ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, this compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated that this compound could induce apoptosis in these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

| PC3 | 18 |

The mechanism of action appears to involve the inhibition of DNA topoisomerases and induction of oxidative stress within the cells .

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with biological macromolecules. The planar structure allows for π-π stacking interactions with nucleic acids and proteins. Additionally, the chloromethyl group may participate in nucleophilic substitutions that enhance the compound's reactivity towards cellular targets .

Case Studies

Several studies have highlighted the efficacy of benzoxazole derivatives in preclinical models:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzoxazole derivatives against resistant bacterial strains. The results showed that compounds similar to this compound had lower MIC values compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Cancer Cell Studies : In vitro studies using MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNWQYOIWIVPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.